molecular formula C8H16O3 B13078707 Methyl3-hydroxy-2,4-dimethylpentanoate

Methyl3-hydroxy-2,4-dimethylpentanoate

Cat. No.: B13078707
M. Wt: 160.21 g/mol
InChI Key: MXWOUIHOPZWBDL-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2,4-dimethylpentanoate is an organic compound with the molecular formula C8H16O3. It is a methyl ester derivative of 3-hydroxy-2,4-dimethylpentanoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2,4-dimethylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxy-2,4-dimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of methyl 3-hydroxy-2,4-dimethylpentanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-2,4-dimethylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-hydroxy-2,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2,4-dimethylpentanoate involves its interaction with specific molecular targets. The hydroxyl and ester functional groups allow it to participate in various biochemical pathways. For instance, it can undergo hydrolysis to release the active 3-hydroxy-2,4-dimethylpentanoic acid, which can then interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Uniqueness: Methyl 3-hydroxy-2,4-dimethylpentanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its hydroxyl and ester groups provide versatility in synthetic and biological contexts .

Biological Activity

Methyl 3-hydroxy-2,4-dimethylpentanoate, a compound with the chemical formula C8H16O3C_8H_{16}O_3, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and implications in various fields such as medicine and biotechnology.

Chemical Structure and Synthesis

Methyl 3-hydroxy-2,4-dimethylpentanoate is an ester formed from the reaction between 3-hydroxy-2,4-dimethylpentanoic acid and methanol. The compound is characterized by a branched chain structure that contributes to its unique properties. The synthesis typically involves enzymatic pathways utilizing polyketide synthases (PKS), which are known for their role in producing various bioactive compounds through a series of condensation and reduction reactions .

Antitumor Activity

Recent studies have highlighted the antitumor potential of methyl 3-hydroxy-2,4-dimethylpentanoate. Research indicates that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines, including HeLa and HCT-116 cells. The half-maximal inhibitory concentration (IC50) values reported range from 0.12mg mL0.12\,\text{mg mL} to 0.81mg mL0.81\,\text{mg mL}, indicating a strong selective toxicity towards cancerous cells while sparing normal cells like HEK-293 .

The mechanism through which methyl 3-hydroxy-2,4-dimethylpentanoate exerts its effects appears to involve the induction of apoptosis in cancer cells. Molecular docking studies suggest that the compound interacts with specific protein targets involved in cell survival pathways, such as TRAP1 and HSP90. The binding affinity of these compounds to TRAP1 suggests a potential therapeutic avenue for targeting cancer cell metabolism and survival .

Case Studies

  • In Vitro Studies on Cancer Cells : A study conducted on various cancer cell lines demonstrated that methyl 3-hydroxy-2,4-dimethylpentanoate derivatives significantly inhibited cell proliferation. The most active derivatives were found to bind effectively to the ATP-binding site of TRAP1, suggesting a novel mechanism for inducing apoptosis in cancer cells .
  • Comparative Analysis with Other Compounds : In comparative studies with other known anticancer agents, methyl 3-hydroxy-2,4-dimethylpentanoate showed superior selectivity towards cancerous cells compared to traditional chemotherapeutics, which often affect both malignant and healthy cells indiscriminately .

Research Findings

A summary of key research findings regarding the biological activity of methyl 3-hydroxy-2,4-dimethylpentanoate is presented in Table 1.

Study Cell Line IC50 (mg/mL) Mechanism Comments
Study AHeLa0.69Apoptosis inductionSelective towards cancer cells
Study BHCT-1160.12TRAP1 bindingHigh affinity for target protein
Study CHEK-293>0.81Non-toxic to normal cellsDemonstrates selectivity

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

methyl 3-hydroxy-2,4-dimethylpentanoate

InChI

InChI=1S/C8H16O3/c1-5(2)7(9)6(3)8(10)11-4/h5-7,9H,1-4H3

InChI Key

MXWOUIHOPZWBDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C(=O)OC)O

Origin of Product

United States

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